1,5-Dibromo-2,4-dinitrobenzene

Catalog No.
S1898436
CAS No.
24239-82-5
M.F
C6H2Br2N2O4
M. Wt
325.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Dibromo-2,4-dinitrobenzene

CAS Number

24239-82-5

Product Name

1,5-Dibromo-2,4-dinitrobenzene

IUPAC Name

1,5-dibromo-2,4-dinitrobenzene

Molecular Formula

C6H2Br2N2O4

Molecular Weight

325.9 g/mol

InChI

InChI=1S/C6H2Br2N2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H

InChI Key

HYQUWYMJSAPGDY-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)Br)[N+](=O)[O-]

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)Br)[N+](=O)[O-]
  • Organic precursor

    The presence of two bromine and two nitro groups on the benzene ring makes 1,5-Dibromo-2,4-dinitrobenzene a potential precursor for various organic syntheses. The bromine atoms can be readily substituted for other functional groups through well-established reactions in organic chemistry . This could be useful for the synthesis of novel materials or compounds with specific properties.

  • Study of aromatic nitro compounds

    1,5-Dibromo-2,4-dinitrobenzene falls under the category of aromatic nitro compounds, which are known for their interesting electronic properties and reactivity. Research on this specific compound could contribute to a broader understanding of this class of molecules, including their behavior in various reactions and potential applications in organic chemistry .

  • Material science investigations

    The aromatic structure with multiple halogen and nitro groups suggests that 1,5-Dibromo-2,4-dinitrobenzene might possess interesting physical properties. Researchers could explore its potential applications in material science, such as the development of explosives or energetic materials, due to the presence of nitro groups . However, it's important to note that further investigation is necessary to determine its suitability for such applications.

1,5-Dibromo-2,4-dinitrobenzene is an organic compound characterized by its molecular formula C6H2Br2N2O4C_6H_2Br_2N_2O_4. This compound features a benzene ring with two bromine atoms located at the 1 and 5 positions, and two nitro groups at the 2 and 4 positions. The unique substitution pattern of this compound contributes to its reactivity and makes it a valuable intermediate in various chemical synthesis processes. Its structure allows for multiple functionalization possibilities, which is a significant aspect of its utility in organic chemistry.

  • Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols. This process allows for the formation of various substituted derivatives.
  • Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like tin in hydrochloric acid or hydrogen gas with palladium as a catalyst.

Common Reagents and Conditions

  • For Substitution: Sodium amide or thiourea are commonly used under mild conditions.
  • For Reduction: Tin with hydrochloric acid or hydrogen gas with palladium are typical reducing agents employed in these transformations.

Major Products

The main products resulting from these reactions include:

  • From Substitution: 1,5-diamino-2,4-dinitrobenzene or 1,5-dithiobromo-2,4-dinitrobenzene.
  • From Reduction: 1,5-diamino-2,4-dinitrobenzene is the primary product formed through the reduction of nitro groups.

Research indicates that 1,5-Dibromo-2,4-dinitrobenzene exhibits biological activity relevant to enzyme mechanisms and protein-ligand interactions. It has been studied for its potential applications in drug development, particularly in synthesizing anti-cancer and anti-inflammatory agents. Its reactivity also makes it useful in probing biological systems due to its ability to interact with various biomolecules.

The synthesis of 1,5-dibromo-2,4-dinitrobenzene typically involves a multi-step process:

  • Bromination: Benzene is brominated using bromine in the presence of a catalyst such as iron to produce dibromobenzene.
  • Nitration: The dibromobenzene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions.

In industrial settings, these steps are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced separation techniques like crystallization and distillation.

1,5-Dibromo-2,4-dinitrobenzene has several applications across different fields:

  • In Chemistry: It serves as an intermediate in synthesizing various organic compounds, including dyes and pharmaceuticals.
  • In Biology: It is utilized in studying enzyme mechanisms and as a probe for protein-ligand interactions.
  • In Medicine: Its potential use in drug development is being explored.
  • In Industry: It is used in producing specialty chemicals and as a reagent in analytical chemistry.

The interactions of 1,5-dibromo-2,4-dinitrobenzene with nucleophiles lead to diverse chemical transformations. For instance, it can undergo cyclodimerization with diamines through nucleophilic aromatic substitution. This reaction results in the formation of chiral cyclophanes that have potential applications in host-guest chemistry. Additionally, it can react with amino acid residues like lysine and tyrosine to form covalent bonds that link different parts of proteins or two separate proteins .

Several compounds share structural similarities with 1,5-dibromo-2,4-dinitrobenzene:

Compound NameStructure Description
1,3-Dibromo-4,6-dinitrobenzeneContains two bromine atoms at positions 1 and 3; nitro groups at positions 4 and 6.
2,4-Dibromo-1,5-dinitrobenzeneFeatures two bromine atoms at positions 2 and 4; nitro groups at positions 1 and 5.
1,5-Difluoro-2,4-dinitrobenzeneSimilar structure but with fluorine atoms instead of bromine.

Uniqueness

The uniqueness of 1,5-dibromo-2,4-dinitrobenzene lies in its specific substitution pattern that influences its reactivity and applications. The combination of both bromine and nitro groups at designated positions provides it with distinct pathways for chemical transformations compared to its analogs. This versatility makes it an important compound in organic synthesis.

XLogP3

3

Wikipedia

1,5-dibromo-2,4-dinitrobenzene

Dates

Modify: 2023-08-16

Explore Compound Types